1-(3-Aminophenyl)-2-methylpropan-1-ol
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Overview
Description
1-(3-Aminophenyl)-2-methylpropan-1-ol is an organic compound with a molecular formula of C10H15NO It consists of a phenyl ring substituted with an amino group at the 3-position and a hydroxyl group at the 1-position of a 2-methylpropan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrophenyl)-2-methylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction typically occurs in an alcohol solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and catalyst, as well as reaction conditions, may be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like NaBH4 or hydrogen gas with a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(3-Aminophenyl)-2-methylpropan-1-one.
Reduction: this compound.
Substitution: Derivatives with different functional groups attached to the amino group.
Scientific Research Applications
1-(3-Aminophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, the amino group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Aminophenyl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
1-(3-Aminophenyl)ethanol: Similar structure but lacks the methyl group on the propanol chain.
1-(3-Aminophenyl)-2-propanol: Similar structure but with a different substitution pattern on the propanol chain.
1-(3-Aminophenyl)-2-methylpropan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propanol chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
SMJMHSJDFIXSER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)N)O |
Origin of Product |
United States |
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